(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone
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Overview
Description
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Mechanism of Action
Target of Action
It’s worth noting that morpholino compounds, which this compound is a part of, are known to modify gene expression . They block access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (RNA), effectively knocking down gene function .
Mode of Action
The compound interacts with its targets by binding to specific sequences of RNA, preventing other molecules from accessing these sequences . This interaction results in a modification of gene expression, which can lead to changes in the production of proteins associated with these genes .
Biochemical Pathways
Morpholino compounds are known to modify the splicing of pre-mrna and inhibit the maturation and activity of mirna . These processes are part of the central dogma of molecular biology, which involves the transcription of DNA into RNA and the translation of RNA into proteins.
Pharmacokinetics
Morpholino compounds are known to be used as research tools for reverse genetics , implying that they can be absorbed and distributed in cells to exert their effects.
Result of Action
The result of the compound’s action is a modification of gene expression, which can lead to changes in the production of proteins associated with these genes . This can have various molecular and cellular effects, depending on the specific genes and proteins involved.
Advantages and Limitations for Lab Experiments
The advantages of using (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone in lab experiments include its potential use in various research applications, including the treatment of cancer and inflammatory diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
For the study of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone include further research into its potential use in the treatment of cancer and inflammatory diseases. This compound could also be studied for its use in the treatment of other diseases, including autoimmune diseases. Further research is needed to determine the safety and efficacy of this compound and to identify any potential side effects. Additionally, research could focus on the development of new synthesis methods for this compound and the identification of new analogs with improved properties.
In conclusion, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone is a chemical compound with potential use in various research applications. Its unique biochemical and physiological effects make it a promising candidate for the treatment of cancer and inflammatory diseases. However, further research is needed to determine its safety and efficacy and to identify any potential side effects.
Synthesis Methods
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone involves the reaction of 2-amino-5-chloropyrimidine with morpholine in the presence of potassium carbonate. The resulting product is then reacted with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of cesium carbonate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone has been found to have potential use in various research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its use as an inhibitor of protein kinases, which are involved in various cellular processes. This compound has also been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-14(13-2-1-7-22-13)19-9-11-8-16-15(17-12(11)10-19)18-3-5-21-6-4-18/h1-2,7-8H,3-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVDHSUVGJJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone |
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